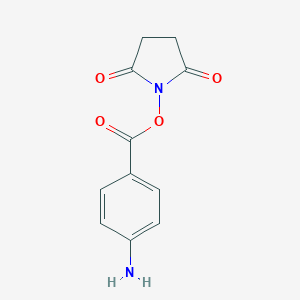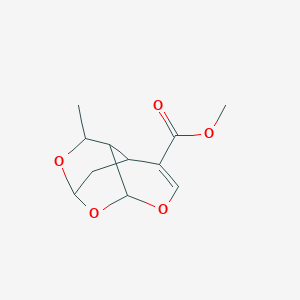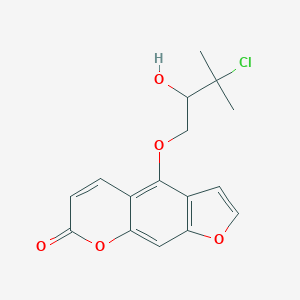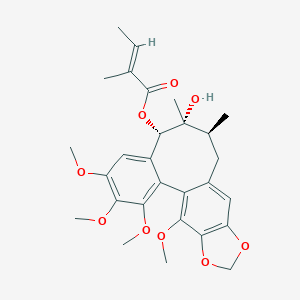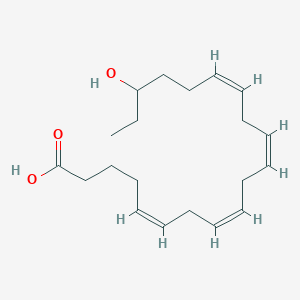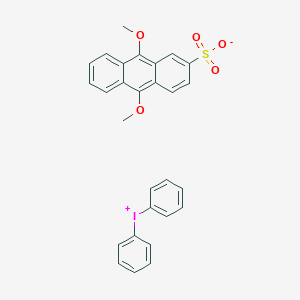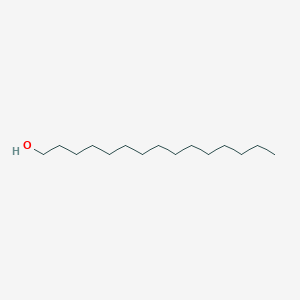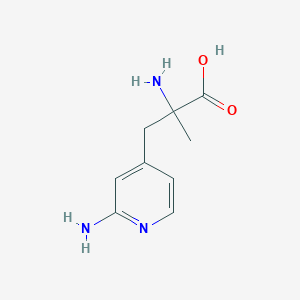
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid, commonly known as AMPA, is a type of amino acid that is widely used in scientific research. It is a synthetic analogue of glutamate, which is an important neurotransmitter in the central nervous system. AMPA is used to study the mechanisms of synaptic transmission and plasticity, as well as to develop new drugs for the treatment of neurological disorders.
作用机制
AMPA binds to the AMPA receptor and activates it, leading to the influx of cations such as calcium and sodium into the cell. This results in the depolarization of the cell membrane and the generation of an action potential. The activation of the AMPA receptor is important for the fast excitatory neurotransmission in the central nervous system.
生化和生理效应
AMPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic transmission and plasticity, which is important for learning and memory. It can also induce neuroprotection, which is important for the prevention of neurodegenerative diseases. However, excessive activation of the AMPA receptor can lead to excitotoxicity, which is a pathological process that can cause neuronal damage and death.
实验室实验的优点和局限性
One of the main advantages of using AMPA in lab experiments is its potency and selectivity for the AMPA receptor. It can be used to study the mechanisms of synaptic transmission and plasticity with high precision. However, one of the limitations of using AMPA is its potential for excitotoxicity. Careful control of the concentration and duration of AMPA exposure is necessary to avoid neuronal damage.
未来方向
There are many future directions for the use of AMPA in scientific research. One direction is the development of new drugs that target the AMPA receptor for the treatment of neurological disorders. Another direction is the study of the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of AMPA in combination with other drugs or therapies may lead to new treatments for neurological disorders.
合成方法
AMPA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of various chemicals to produce AMPA. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of precursors to produce AMPA. Both methods have been used to produce high-quality AMPA for research purposes.
科学研究应用
AMPA has been extensively used in scientific research to study the mechanisms of synaptic transmission and plasticity. It is also used to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA is a potent agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the fast excitatory neurotransmission in the central nervous system.
属性
CAS 编号 |
136485-48-8 |
|---|---|
产品名称 |
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
2-amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H13N3O2/c1-9(11,8(13)14)5-6-2-3-12-7(10)4-6/h2-4H,5,11H2,1H3,(H2,10,12)(H,13,14) |
InChI 键 |
FTBSQHZKDFBIKO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
规范 SMILES |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
同义词 |
4-Pyridinepropanoicacid,-alpha-,2-diamino--alpha--methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



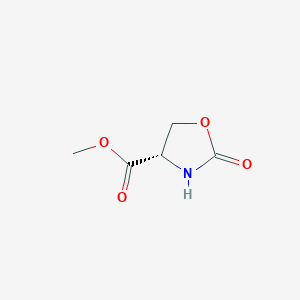
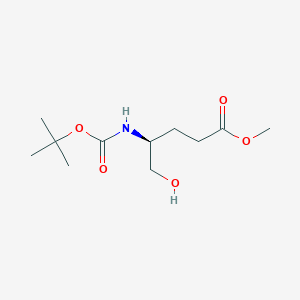

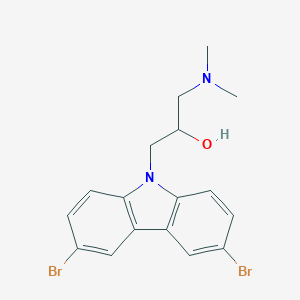
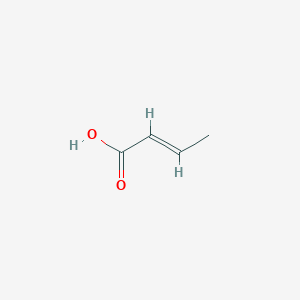
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)
